N'-Ethyl-N,N-diphenylurea CAS number and properties
N'-Ethyl-N,N-diphenylurea CAS number and properties
CAS Number: 18168-01-9
This technical guide provides an in-depth overview of N'-Ethyl-N,N-diphenylurea, a versatile chemical compound with applications ranging from a stabilizer in propellants to a scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its properties, synthesis, and potential biological activities.
Chemical and Physical Properties
N'-Ethyl-N,N-diphenylurea, with the empirical formula C15H16N2O, is a trisubstituted urea derivative.[1] While extensive experimental data for this specific compound is limited in publicly accessible databases, its properties can be estimated and understood through data available for structurally similar compounds and computational models.
Table 1: Physicochemical Properties of N'-Ethyl-N,N-diphenylurea
| Property | Value | Source |
| CAS Number | 18168-01-9 | [1] |
| Molecular Formula | C15H16N2O | [1] |
| Molecular Weight | 240.3 g/mol | [1] |
| IUPAC Name | 1-Ethyl-3,3-diphenylurea | |
| Calculated LogP | 2.68 | |
| Calculated Boiling Point | 777.14 K | |
| Calculated Enthalpy of Vaporization | 75.65 kJ/mol | |
| Calculated Log of Water Solubility | -3.49 (in mol/l) |
Note: The boiling point, enthalpy of vaporization, and water solubility are calculated values and should be considered as estimates. Experimental data for the closely related compound N,N'-diethyl-N,N'-diphenylurea (CAS 85-98-3) shows a melting point of 72-75 °C.
Synthesis
The most direct and widely employed method for the synthesis of asymmetrically substituted ureas like N'-Ethyl-N,N-diphenylurea is the reaction of an isocyanate with an amine.[1] In this case, the reaction involves diphenylamine and ethyl isocyanate.[1]
Experimental Protocol: Synthesis of N'-Ethyl-N,N-diphenylurea
Materials:
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Diphenylamine
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Ethyl isocyanate
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Anhydrous toluene
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Di-n-butyl phosphate (catalyst, optional)
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Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
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Heating mantle
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Filtration apparatus
Procedure:
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In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylamine (0.5 mole) in anhydrous toluene (150 ml).
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Slowly add ethyl isocyanate (0.53 mole) to the stirred solution.
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If a catalyst is used, add a catalytic amount of di-n-butyl phosphate (e.g., 0.6 g).
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Heat the reaction mixture to 100°C and maintain this temperature with stirring for 10 hours.
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Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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The product, N'-Ethyl-N,N-diphenylurea, is expected to precipitate out of the solution.
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Collect the solid product by filtration and wash it with a small amount of cold toluene.
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Dry the product under vacuum to remove any residual solvent.
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The product can be further purified by recrystallization from a suitable solvent if necessary.
Note: This protocol is based on a general procedure for the synthesis of a similar compound, N-methyl-N',N'-diphenylurea.[2] Reaction conditions may need to be optimized for N'-Ethyl-N,N-diphenylurea.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and purification of N'-Ethyl-N,N-diphenylurea.
Experimental Protocol: HPLC Analysis of N'-Ethyl-N,N-diphenylurea
Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV detector.
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Column: A reverse-phase C18 column is appropriate for this nonpolar compound.
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Mobile Phase: A mixture of acetonitrile (MeCN) and water. A common starting point is a gradient from a lower to a higher concentration of acetonitrile. Phosphoric acid can be added to the mobile phase to improve peak shape; for Mass Spectrometry (MS) detection, formic acid should be used instead.[3]
-
Flow Rate: Typically 1.0 mL/min.
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Detection: UV detection at a wavelength where the phenylurea chromophore absorbs, for example, 245 nm.
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Injection Volume: 10-20 µL.
Procedure:
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Prepare a standard stock solution of N'-Ethyl-N,N-diphenylurea in a suitable solvent like acetonitrile.
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Prepare a series of calibration standards by diluting the stock solution.
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Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent.
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Set up the HPLC system with the specified column and mobile phase.
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Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
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Inject the standards and the sample.
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Record the chromatograms and determine the retention time and peak area of N'-Ethyl-N,N-diphenylurea.
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Quantify the amount of N'-Ethyl-N,N-diphenylurea in the sample by comparing its peak area to the calibration curve generated from the standards.
Biological Activity: IDO1 Inhibition
Derivatives of N,N-diphenylurea have emerged as promising inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[4] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and plays a significant role in tumor immune evasion.[5] By inhibiting IDO1, these compounds can help to restore the body's immune response against cancer cells.[5]
The IDO1 signaling pathway is a critical target in cancer immunotherapy. Overexpression of IDO1 in the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function. The accumulation of tryptophan metabolites, such as kynurenine, further suppresses the immune response by promoting the generation of regulatory T-cells (Tregs).[6] IDO1 inhibitors, including those based on the N,N-diphenylurea scaffold, aim to block this immunosuppressive pathway.
IDO1 Signaling Pathway in Cancer
Caption: The IDO1 signaling pathway in cancer and the inhibitory action of N'-Ethyl-N,N-diphenylurea.
Safety and Handling
Conclusion
N'-Ethyl-N,N-diphenylurea is a compound with significant potential in both material science and pharmacology. Its synthesis is achievable through established chemical routes, and its analysis can be performed using standard chromatographic techniques. The growing interest in its role as a scaffold for IDO1 inhibitors highlights its importance in the development of novel cancer immunotherapies. Further research to fully characterize its experimental properties and biological activity is warranted.
References
- 1. N'-Ethyl-N,N-diphenylurea | 18168-01-9 | Benchchem [benchchem.com]
- 2. N,N'-DIETHYL-N,N'-DIPHENYLUREA | CAS#:85-98-3 | Chemsrc [chemsrc.com]
- 3. Separation of N’-Ethyl-N,N-diphenylurea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Frontiers | Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors [frontiersin.org]
- 5. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
